

1-Benzylpiperidin-4-one hydrochloride literature review

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Compound of Interest

Compound Name: 1-Benzylpiperidin-4-one hydrochloride

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An In-Depth Technical Guide to **1-Benzylpiperidin-4-one Hydrochloride**: Synthesis, Characterization, and Applications

Introduction

1-Benzylpiperidin-4-one, often utilized as its more water-soluble hydrochloride salt, is a cornerstone synthetic intermediate in modern medicinal chemistry.^{[1][2]} As a derivative of 4-piperidone, its scaffold is a "privileged structure" found in a multitude of pharmacologically active compounds and natural alkaloids.^{[3][4]} The presence of the N-benzyl group serves a dual purpose: it acts as a convenient protecting group for the secondary amine and provides a lipophilic handle that can be crucial for modulating biological activity or can be easily removed during synthetic campaigns.^[5] This compound's true value lies in its versatility, serving as a precursor for a wide range of complex molecules, from potent analgesics like fentanyl analogues to targeted anticancer agents such as menin inhibitors.^{[6][7][8]}

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **1-benzylpiperidin-4-one hydrochloride**. It delves into the causality behind its primary synthetic routes, details its chemical reactivity and diverse applications, presents robust protocols for its analytical characterization, and summarizes critical safety information.

Physicochemical and Spectroscopic Properties

1-Benzyl-4-piperidone is typically a colorless to light yellow oily liquid in its free base form.[\[9\]](#) [\[10\]](#) The hydrochloride salt enhances its stability and solubility in aqueous media.[\[1\]](#) A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 1-Benzyl-4-piperidone

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₅ NO	[11] [12]
Molecular Weight	189.25 g/mol	[11] [12]
Appearance	Colorless to yellow clear liquid	[10]
Boiling Point	134 °C at 7 mmHg	[11]
Density	1.021 g/mL at 25 °C	[11]
Refractive Index (n ₂₀ /D)	1.541	[11]
Solubility	Soluble in organic solvents like DMF, DMSO, Ethanol. [8] Insoluble in water. [13]	[8] [13]
CAS Number	3612-20-2 (Free Base), 20821-52-7 (HCl Salt)	[11] [14]

Table 2: Representative Spectroscopic Data for 1-Benzyl-4-piperidone

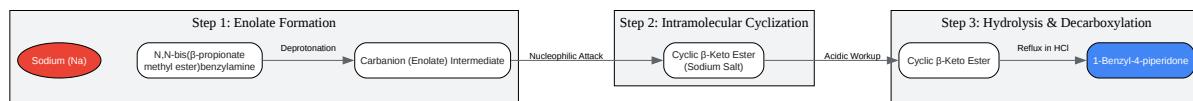
Technique	Data	Source(s)
¹ H NMR (CDCl ₃ , 300-500 MHz)	δ 7.27-7.34 (m, 5H, Ar-H), δ 3.62 (s, 2H, -CH ₂ -Ph), δ 2.75 (t, 4H), δ 2.46 (t, 4H)	[9] [15]
¹³ C NMR (CDCl ₃ , 125 MHz)	δ 159.6, 143.9, 138.0, 135.4, 129.5, 128.9, 128.3, 128.1	[15]
Mass Spectrometry (GC-MS)	Base peak at m/z 91; other major ions at m/z 77, 172, 265, 370 (M ⁺)	[16]

Synthesis Strategies: From Precursors to Product

The synthesis of 1-benzyl-4-piperidone can be approached through several reliable routes. The choice of method often depends on the scale of the reaction, availability of starting materials, and desired purity. The most prominent and industrially relevant method is the Dieckmann condensation.

Primary Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β -keto ester, which is subsequently hydrolyzed and decarboxylated.^{[17][18]} This multi-step process is highly effective for creating 5- and 6-membered rings.^[17] For 1-benzyl-4-piperidone, the synthesis begins with the 1,4-addition of benzylamine to two equivalents of methyl acrylate, forming a diester intermediate.^[9]



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Mechanism of the Dieckmann Condensation for 1-Benzyl-4-piperidone Synthesis.

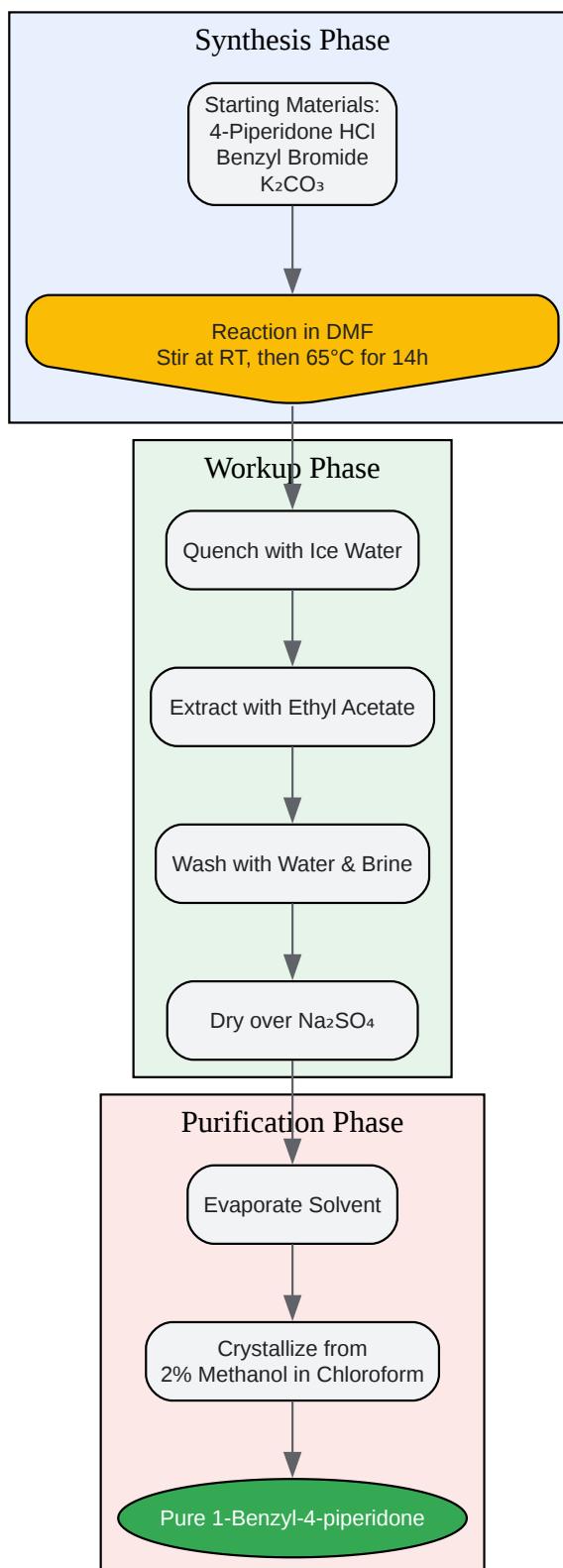
This protocol is adapted from established literature procedures.^{[9][19]}

- Reaction Setup: To a dry 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
 - Scientist's Note: Anhydrous conditions are critical. Water will react with the sodium metal, quenching the base required for the initial deprotonation and halting the reaction.^[19]
- Initiation: Heat the mixture to reflux with stirring. Add approximately 1 mL of anhydrous methanol to activate the surface of the sodium.

- Diester Addition: Slowly add 28 g of N,N-bis(β -propionate methyl ester) benzylamine dropwise to the refluxing mixture.
 - Scientist's Note: The slow addition rate is crucial to control the exothermic reaction and prevent side reactions. As the reaction proceeds, the mixture may thicken, requiring an increase in stirring speed and the addition of more anhydrous toluene (up to 100 mL) to maintain effective mixing.[9]
- Cyclization: Maintain the mixture at reflux for 6 hours after the addition is complete.
- Hydrolysis and Decarboxylation: Cool the reaction to room temperature. Carefully extract the mixture with 150 mL of 25% aqueous hydrochloric acid. Transfer the acidic aqueous layer to a separate flask and reflux in an oil bath for 5 hours.
 - Scientist's Note: The strong acid and heat facilitate both the hydrolysis of the ester and the subsequent decarboxylation to yield the target ketone. The reaction is complete when a sample tested with a ferric chloride solution shows no color change, indicating the absence of the β -keto ester intermediate.[9]
- Workup and Purification: Cool the reaction mixture. While stirring, carefully neutralize to a pH of approximately 8.5 by adding a 35% NaOH solution.
- Extract the aqueous layer three times with 100 mL portions of ethyl acetate.
- Combine the organic layers, wash with a saturated NaCl solution (brine), and dry over anhydrous magnesium sulfate.
- Remove the ethyl acetate via rotary evaporation. The remaining crude product is then purified by vacuum distillation to yield 1-benzyl-4-piperidone as a light-yellow oily liquid. A typical yield is around 78%.[9][10]

Alternative Synthesis: Direct N-Benzylation

A more direct, albeit potentially lower-yielding for large scale, method involves the direct benzylation of a pre-existing 4-piperidone salt.[9]



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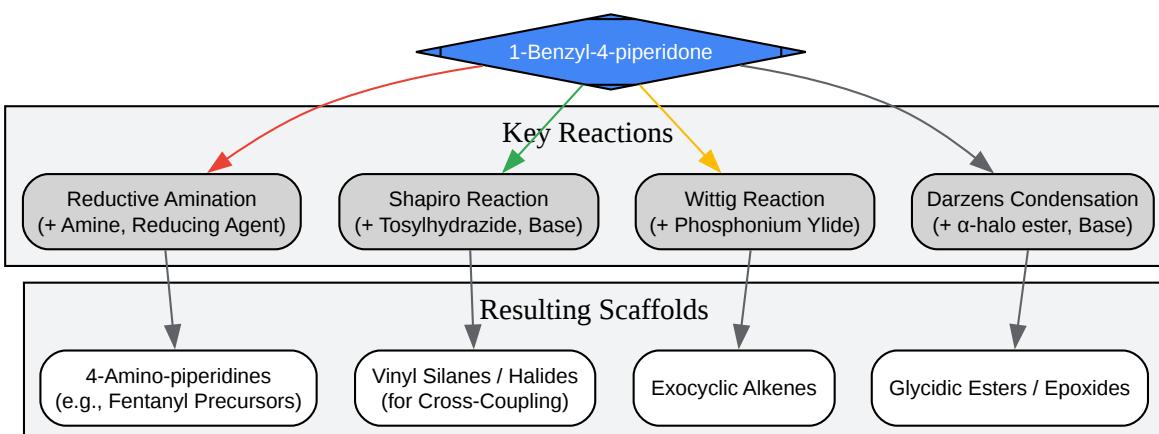
General workflow for the synthesis and purification of 1-Benzyl-4-piperidone.

This protocol is based on a reported procedure with high yield.[9]

- Base Treatment: In a suitable flask, stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g) and anhydrous potassium carbonate (7 g) in 25 mL of dry N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
 - Scientist's Note: The potassium carbonate is a base used to deprotonate the piperidone hydrochloride, generating the free secondary amine *in situ*, which is the active nucleophile for the subsequent reaction.
- Alkylation: Add benzyl bromide (2 mL) dropwise to the mixture.
- Reaction: Heat the reaction mixture to 65 °C and maintain for 14 hours.
- Workup: Cool the mixture to room temperature, filter to remove inorganic salts, and quench the filtrate with 25 mL of ice water.
- Extraction: Extract the aqueous mixture twice with 20 mL portions of ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with two 15 mL portions of water and one 20 mL portion of brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purification: The crude product can be purified by crystallization using 2% methanol in chloroform to yield the final product. This method has reported yields of up to 89%. [9]

Chemical Reactivity and Synthetic Applications

The reactivity of 1-benzyl-4-piperidone is dominated by the ketone functional group, making it an excellent electrophile for a variety of nucleophilic addition and condensation reactions. It serves as a key building block for synthesizing complex piperidine-containing molecules.[2][4]

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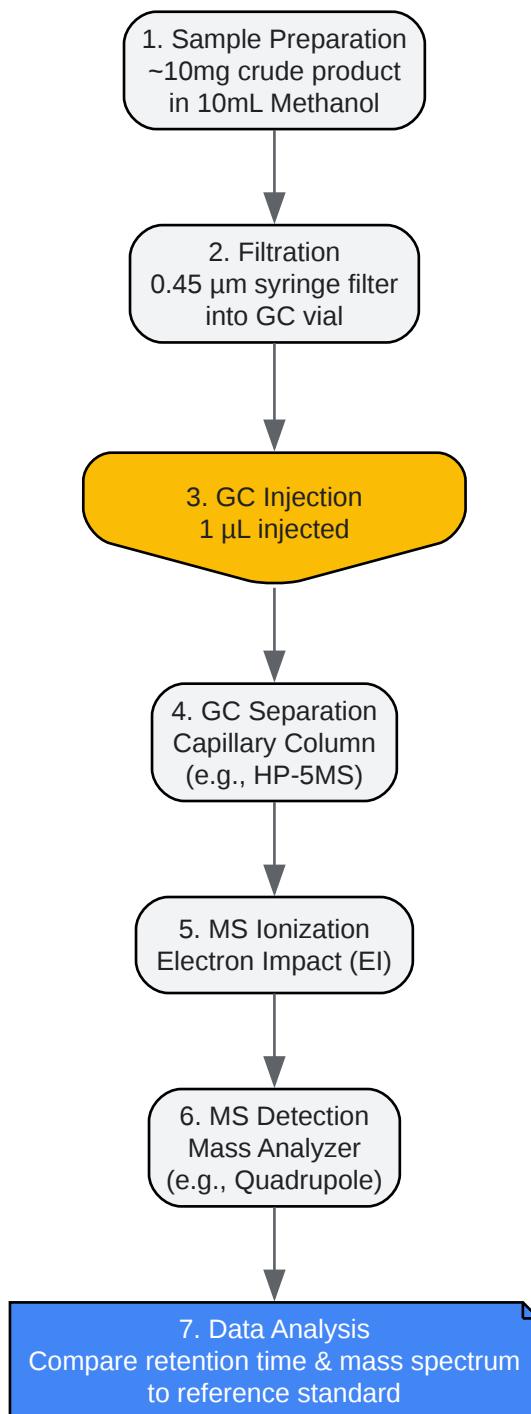
Reactivity hub of 1-Benzyl-4-piperidone in synthetic chemistry.

Key Applications in Drug Discovery:

- Fentanyl Analogs: The compound is a well-known precursor in the synthesis of fentanyl and its analogues. A common route involves the reductive amination of the ketone with aniline, followed by acylation.[8][16][20]
- Menin Inhibitors: It is a crucial intermediate in the synthesis of potent menin inhibitors, which are being investigated as treatments for acute leukemia. These inhibitors disrupt the menin-MLL protein-protein interaction, which is critical for the progression of certain types of leukemia.[6]
- Alzheimer's Disease Therapeutics: The piperidone core is used to build multi-target-directed ligands, such as hybrids of donepezil, for potential use in treating Alzheimer's disease.[11][21]
- General Scaffolding: It is used in the synthesis of spirocyclic compounds, 4-arylpiperidines via cross-coupling reactions, and various other pharmacologically active agents.[2][11][22]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of 1-benzylpiperidin-4-one and its reaction products. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for this purpose due to its high sensitivity and ability to separate and identify components in a complex mixture.[20]



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Workflow for the GC-MS analysis of a reaction mixture containing 1-Benzyl-4-piperidone.

Experimental Protocol: GC-MS Analysis

This protocol provides a standard method for analyzing a reaction mixture where 1-benzyl-4-piperidone is a starting material.[20]

- Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture into a vial. Dissolve the sample in 10 mL of methanol and vortex to ensure complete dissolution.
- Filtration: Filter the sample solution through a 0.45 μm syringe filter directly into a 2 mL GC autosampler vial.
 - Scientist's Note: Filtration is a critical step to remove any particulate matter that could otherwise block the GC injector or column, ensuring the longevity of the instrument and the quality of the data.
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890A GC system or equivalent.
 - Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 μL , splitless mode.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: Hold at 280 °C for 10 minutes.

- MS Source Temperature: 230 °C.
- MS Quad Temperature: 150 °C.
- Scan Range: 40-550 amu.
- Data Analysis: Identify the peaks in the resulting chromatogram by comparing their mass spectra with a known reference library (e.g., NIST) and their retention times with those of an injected analytical reference standard of 1-benzyl-4-piperidone.[\[8\]](#)

Safety and Handling

1-Benzyl-4-piperidone and its hydrochloride salt must be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation. [\[23\]](#)[\[24\]](#)

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[24\]](#)
- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[\[23\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[23\]](#)[\[25\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[\[11\]](#)[\[23\]](#) Keep away from strong oxidizing agents, strong acids, and bases.[\[23\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[23\]](#)

Conclusion

1-Benzylpiperidin-4-one hydrochloride is more than a simple chemical intermediate; it is a versatile and enabling tool for the modern medicinal chemist. Its robust and scalable synthesis,

particularly via the Dieckmann condensation, provides a reliable supply for research and development. The compound's predictable reactivity at the ketone position allows for the construction of a vast array of complex molecular architectures, leading to the discovery of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any scientist working in the field of drug discovery and development.

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